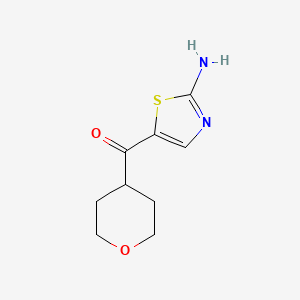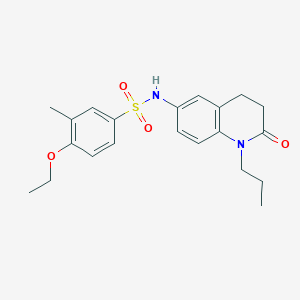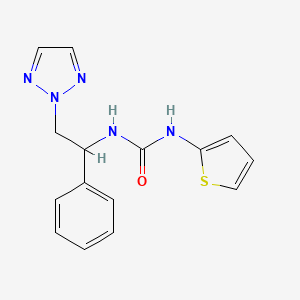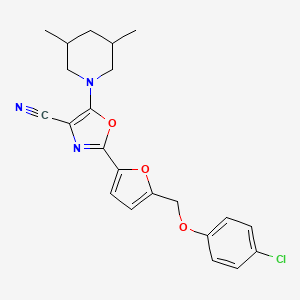![molecular formula C14H13N3O4S B2826495 N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946206-62-8](/img/structure/B2826495.png)
N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has been synthesized and tested for its bioactivity against various pathogens, including Escherichia coli , Salmonella typhi , Staphylococcus aureus . All these pathogens were found to be susceptible to the synthesized compound, except for Bacillus subtilis . This broad spectrum of activity suggests that the compound could be used for various medicinal purposes .
Anticancer Agent
A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, which are structurally similar to the compound , have been synthesized and evaluated for their cytotoxic activities against several cancer cell lines . These include the human lung adenocarcinoma cell line (A549), Henrietta Lacks strain of cancer cell line (HeLa), and human colorectal cancer cell line (SW480) . The compounds showed potent anticancer activities against these cell lines, suggesting that they could be developed into novel anticancer agents targeting the epidemal growth factor receptor (EGFR) .
EGFR Inhibitor
The same series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have also been evaluated as potential inhibitors of the epidemal growth factor receptor (EGFR) . EGFR is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. It is often overexpressed in many types of cancers, making it an attractive target for anticancer drug development .
Low Toxicity Against Normal Cells
The N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives were found to exhibit weak cytotoxic effects on HL7702, a human liver normal cell line . This suggests that these compounds could potentially be developed into anticancer drugs with low toxicity against normal cells .
Biofuel and Green Solvent Applications
Furan derivatives, which include the compound , are abundant in biomass and have wide applications as biofuels and green solvents . This is due to their renewable nature and the fact that they can be produced from a variety of agricultural by-products .
Antiviral Activity
Certain furan derivatives are known to have micromolar potency against the H5N1 virus . While it’s not explicitly stated that “N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide” has this property, it’s possible that it could be explored for potential antiviral applications given its structural similarity to these active furan derivatives .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-16-12(19)9-6-10(22-13(9)17(2)14(16)20)11(18)15-7-8-4-3-5-21-8/h3-6H,7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIVOQYVIYNYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCC3=CC=CO3)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2826418.png)


![N-(3-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2826422.png)
![3-(4-Chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2826423.png)

![4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid](/img/structure/B2826425.png)


![3-Methyl-5-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2826429.png)

![N-cyclopentyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2826431.png)